molecular formula C7H7NO4 B14269274 3,5-Pyridinedicarboxylic acid, 1,2-dihydro- CAS No. 137840-06-3

3,5-Pyridinedicarboxylic acid, 1,2-dihydro-

Cat. No.: B14269274
CAS No.: 137840-06-3
M. Wt: 169.13 g/mol
InChI Key: YIEDXDAMWYTGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Pyridinedicarboxylic acid, 1,2-dihydro- is a heterocyclic organic compound. It is a derivative of pyridine, featuring two carboxylic acid groups at the 3 and 5 positions of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Pyridinedicarboxylic acid, 1,2-dihydro- can be synthesized through several methods. One common approach involves the reaction of formaldehyde and ethyl acetoacetate in the presence of an inert gas . The product can be purified by recrystallization from ethanol or through flash chromatography using a petroleum/ethyl acetate mixture .

Industrial Production Methods

Industrial production of 3,5-Pyridinedicarboxylic acid, 1,2-dihydro- typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in powder form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxylic acid, 1,2-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various pyridine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 1,2-dihydro- has several scientific research applications:

Comparison with Similar Compounds

3,5-Pyridinedicarboxylic acid, 1,2-dihydro- can be compared with other pyridinedicarboxylic acids:

    2,3-Pyridinedicarboxylic acid (Quinolinic acid): Known for its role in neurotoxicity.

    2,4-Pyridinedicarboxylic acid (Lutidinic acid): Used in coordination chemistry.

    2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid): Utilized in the synthesis of coordination polymers.

    2,6-Pyridinedicarboxylic acid (Dipicolinic acid): Important in the formation of bacterial spores.

    3,4-Pyridinedicarboxylic acid (Cinchomeronic acid): Applied in organic synthesis.

The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,2-dihydro- lies in its specific applications in pharmaceuticals and its role as an enzyme inhibitor, which distinguishes it from other isomers .

Properties

CAS No.

137840-06-3

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

1,2-dihydropyridine-3,5-dicarboxylic acid

InChI

InChI=1S/C7H7NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-2,8H,3H2,(H,9,10)(H,11,12)

InChI Key

YIEDXDAMWYTGHE-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=CN1)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.